molecular formula C17H15FN2O2 B5497815 N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide

N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide

Cat. No. B5497815
M. Wt: 298.31 g/mol
InChI Key: NRUVTGQHVMITPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide, commonly known as CFN-99554, is a chemical compound that belongs to the family of amides. It has gained significant attention in the scientific community due to its potential therapeutic applications. CFN-99554 is a potent inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body.

Mechanism of Action

CFN-99554 is a potent inhibitor of N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide, an enzyme that is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in the regulation of pain, inflammation, and anxiety. Inhibition of this compound leads to an increase in endocannabinoid levels, which results in the activation of cannabinoid receptors and subsequent modulation of various physiological processes.
Biochemical and Physiological Effects:
CFN-99554 has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has been demonstrated to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. CFN-99554 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

CFN-99554 is a potent and selective inhibitor of N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide, which makes it a valuable tool for studying the endocannabinoid system. It has been used extensively in preclinical studies to investigate the role of endocannabinoids in various physiological processes. However, CFN-99554 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. CFN-99554 also has a short half-life, which requires frequent dosing in animal studies.

Future Directions

For research include the development of more potent and selective N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide inhibitors, the investigation of the effects of CFN-99554 on other physiological processes, and the evaluation of its safety and efficacy in clinical trials. CFN-99554 has the potential to be a valuable tool in the development of novel therapies for pain, inflammation, and anxiety disorders.

Synthesis Methods

The synthesis of CFN-99554 involves the reaction between 2-cyanophenylboronic acid and 4-fluorophenyl 2-bromoethyl ether in the presence of a palladium catalyst. The resulting intermediate is then treated with butyric anhydride to produce the final product. The synthesis method has been optimized to yield high purity and high yield of CFN-99554.

Scientific Research Applications

CFN-99554 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. CFN-99554 has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and substance abuse disorders.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-16(22-14-9-7-13(18)8-10-14)17(21)20-15-6-4-3-5-12(15)11-19/h3-10,16H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUVTGQHVMITPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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